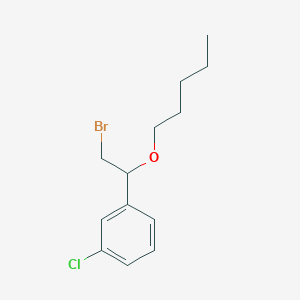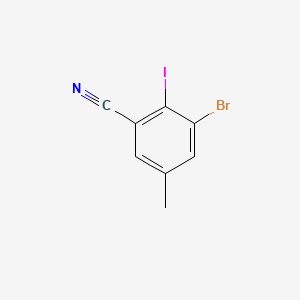
3-Bromo-2-iodo-5-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring bromine, iodine, and a methyl group as substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 5-methylbenzonitrile. The process begins with the bromination of 5-methylbenzonitrile using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzonitrile. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 3-Bromo-2-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Compounds with oxidized functional groups like carboxylic acids or ketones.
科学研究应用
3-Bromo-2-iodo-5-methylbenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-2-iodo-5-methylbenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile . In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl halide and the boronic acid .
相似化合物的比较
3-Bromo-5-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-3-methylbenzonitrile: Similar but lacks the iodine substituent.
3-Bromo-2-iodo-5-methylbenzoate: An ester derivative with similar halogen substituents.
Uniqueness: 3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of complex molecules through various synthetic routes. Its combination of substituents provides a versatile platform for further functionalization and application in different fields of research .
属性
分子式 |
C8H5BrIN |
|---|---|
分子量 |
321.94 g/mol |
IUPAC 名称 |
3-bromo-2-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |
InChI 键 |
HQAZPDJKCFYVHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


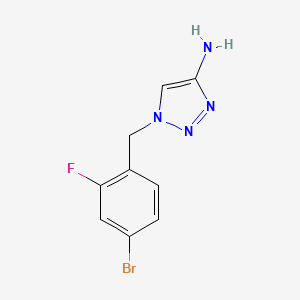
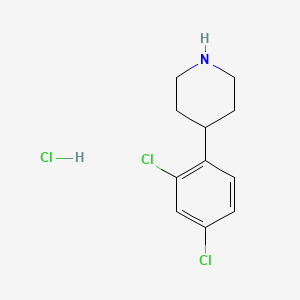
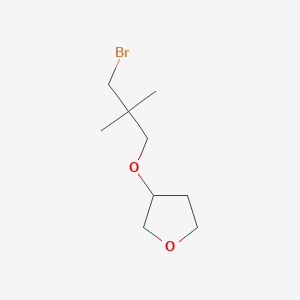

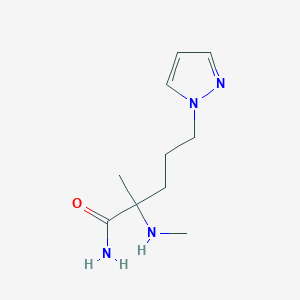
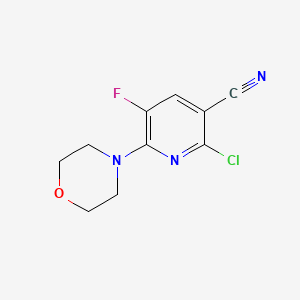


![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)



